2-Butyl-4-chloro-5-formylimidazole is a chemical compound with the molecular formula C₈H₁₁ClN₂O and a molecular weight of 186.64 g/mol. It appears as a yellow solid and is primarily recognized as an intermediate in the synthesis of pharmaceutical compounds, notably Losartan, an antihypertensive medication. The compound features an imidazole ring, which is significant in medicinal chemistry due to its biological activity and ability to form coordination complexes with metals .
2-Butyl-4-chloro-5-formylimidazole is primarily known as a key intermediate in the synthesis of Losartan, a widely used antihypertensive medication (). Losartan belongs to a class of drugs called angiotensin II receptor blockers (ARBs), which work by blocking the hormone angiotensin II from binding to its receptors in the body. This, in turn, helps to relax blood vessels and lower blood pressure
Several methods have been developed for the synthesis of 2-Butyl-4-chloro-5-formylimidazole, with the most common approach involving a multi-step process starting with pentamidine hydrochloride (). The specific details of the synthesis can vary, but generally involve condensation, dehydration, and chlorination reactions.
While its primary application currently lies in Losartan production, research suggests that 2-Butyl-4-chloro-5-formylimidazole may have broader potential in medicinal chemistry. Studies have explored its antimicrobial activity against various bacterial and fungal strains (), as well as its anticancer properties (). However, further research is needed to fully understand its efficacy and safety in these contexts.
The synthesis of 2-butyl-4-chloro-5-formylimidazole involves several key reactions:
These reactions highlight the compound's utility in synthetic organic chemistry, particularly in producing derivatives with potential pharmacological applications.
2-Butyl-4-chloro-5-formylimidazole exhibits notable biological activities, particularly as an intermediate in the synthesis of angiotensin II antagonists. Research has indicated that compounds derived from this imidazole can possess antimicrobial properties, making them valuable in pharmaceutical development. For instance, derivatives have shown promising results against various bacterial strains and fungi . Additionally, its structural similarity to Losartan suggests potential antihypertensive effects, further emphasizing its relevance in medicinal chemistry.
The primary method for synthesizing 2-butyl-4-chloro-5-formylimidazole involves:
This method is recognized for its simplicity and high yield, making it suitable for pharmaceutical applications.
2-Butyl-4-chloro-5-formylimidazole serves primarily as an intermediate in the production of various pharmaceuticals, including:
Additionally, it may be utilized in agricultural chemistry and materials science due to its reactive imidazole group.
Studies on 2-butyl-4-chloro-5-formylimidazole have focused on its interactions with biological systems and other chemical entities:
These interactions underline the importance of this compound in drug development and materials science.
Several compounds share structural similarities with 2-butyl-4-chloro-5-formylimidazole, highlighting its unique features:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Losartan | Angiotensin II Antagonist | Directly derived from 2-butyl-4-chloro-5-formylimidazole; used for hypertension treatment |
| 2-Methylimidazole | Imidazole Derivative | Lacks chlorine substituent; lower biological activity |
| 1H-Imidazole | Basic Imidazole | Simplest form; less complex reactivity |
| 4-Chloro-3-methylimidazole | Halogenated Imidazole | Similar halogen substitution; different biological properties |
The presence of a butyl group and a chloro substituent at specific positions on the imidazole ring distinguishes 2-butyl-4-chloro-5-formylimidazole from these similar compounds, potentially enhancing its solubility and reactivity in biological systems.
2-Butyl-4-chloro-5-formylimidazole is a substituted imidazole derivative with the molecular formula C₈H₁₁ClN₂O and a molecular weight of 186.64 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 83857-96-9 and European Inventory of Existing Commercial Chemical Substances number 410-260-0 [1] [4] [5]. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde [2] [12].
The molecular structure consists of a five-membered imidazole ring system containing two nitrogen atoms at positions 1 and 3 [1] [14]. The butyl substituent occupies the 2-position of the imidazole ring, while a chlorine atom is positioned at the 4-position and an aldehyde functional group is located at the 5-position [1] [13] [14]. The International Chemical Identifier key for this compound is JLVIHQCWASNXCK-UHFFFAOYSA-N [1] [11].
The compound exhibits structural features characteristic of substituted imidazoles, with the imidazole ring, carbaldehyde group, and chlorine atom lying approximately in the same plane [14]. The n-butyl chain adopts a bent conformation as evidenced by conformational angles, with the butyl substituent facilitating intramolecular interactions within the crystal structure [14].
2-Butyl-4-chloro-5-formylimidazole exhibits a melting point range of 97-100 degrees Celsius according to multiple literature sources [1] [3] [6]. Some sources report slightly narrower ranges, with values of 96-99 degrees Celsius [9] [12] or 93 degrees Celsius [5] reported in specific studies. The predicted boiling point of the compound is 384.1±22.0 degrees Celsius at standard atmospheric pressure [1] [3] [6].
The relatively high melting point indicates strong intermolecular forces within the solid state, which can be attributed to hydrogen bonding capabilities of the imidazole nitrogen atoms and the aldehyde functional group [14]. The substantial difference between melting and boiling points suggests significant molecular interactions that must be overcome during phase transitions [3] [5].
The density of 2-butyl-4-chloro-5-formylimidazole has been consistently reported as 1.24 grams per cubic centimeter [1] [5] [6]. Some sources provide additional precision, reporting densities of 1.2±0.1 grams per cubic centimeter [3] or 1.240 grams per cubic centimeter [1] [6]. One source reports a slightly higher relative density of 1.3 grams per cubic centimeter at 22 degrees Celsius [8].
The refractive index of the compound is 1.568 [3] [5] [9]. This optical property reflects the compound's ability to bend light and is consistent with the presence of aromatic character in the imidazole ring system and the electron-withdrawing effects of the chlorine and aldehyde substituents [3] [5].
The solubility characteristics of 2-butyl-4-chloro-5-formylimidazole vary significantly depending on the solvent system employed. In aqueous media, the compound exhibits limited solubility, with water solubility reported as 1.18 grams per liter at 20 degrees Celsius and pH 6.1 [8] [27]. This relatively low aqueous solubility is characteristic of compounds containing both hydrophobic alkyl chains and aromatic ring systems [8] [11].
| Solvent | Solubility | Temperature/Conditions | Reference |
|---|---|---|---|
| Water | 1.18 g/L | 20°C, pH 6.1 | [8] [27] |
| Methanol | Soluble | Room temperature | [1] [11] [12] |
| Ethanol | Moderate solubility | Room temperature | [10] [13] |
| Organic solvents | Good solubility | Room temperature | [10] |
The compound demonstrates enhanced solubility in polar organic solvents, particularly methanol, where it is described as soluble [1] [11] [12]. This enhanced solubility in alcoholic solvents can be attributed to hydrogen bonding interactions between the solvent molecules and the imidazole nitrogen atoms or the aldehyde oxygen [11] [12]. The compound also shows moderate to good solubility in other organic solvents including ethanol and acetone [10] [13].
Crystallographic analysis of 2-butyl-4-chloro-5-formylimidazole reveals that the compound crystallizes in the monoclinic crystal system with space group P21/c [14] [15]. The unit cell parameters have been precisely determined through X-ray diffraction studies, providing detailed structural information about the solid-state arrangement [14] [15].
| Crystallographic Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | [14] [15] |
| Space Group | P21/c | [14] [15] |
| Unit Cell a | 7.2617(3) Å | [14] [15] |
| Unit Cell b | 13.2067(6) Å | [14] [15] |
| Unit Cell c | 9.8491(4) Å | [14] [15] |
| β angle | 101.76(1)° | [14] [15] |
| Cell Volume | 924.74(7) Ų | [14] [15] |
| Z (molecules/unit cell) | 4 | [14] [15] |
| Calculated Density | 1.341 Mg/m³ | [14] [15] |
The molecular arrangement within the crystal structure shows that the imidazole ring, carbaldehyde group, and chlorine atom are essentially coplanar [14]. The butyl chain exhibits disorder over two sets of sites with refined occupancy ratios, indicating conformational flexibility of the aliphatic substituent [13] [14]. Intermolecular hydrogen bonding patterns contribute to the stability of the crystal structure, with molecules forming three-dimensional frameworks through various hydrogen bond interactions [13] [14].
The physicochemical properties of 2-butyl-4-chloro-5-formylimidazole directly correlate with its molecular structure and functional group composition [1] [3] [19]. The partition coefficient (LogP) value of 2.5 at 25 degrees Celsius and pH 7.1 indicates moderate lipophilicity, which facilitates membrane permeation while maintaining some degree of aqueous compatibility [1] [6] [11].
The predicted pKa value of 8.87±0.10 reflects the basic character of the imidazole nitrogen atoms, with protonation behavior typical of imidazole-containing compounds [1] [6] [11]. This basicity contributes to the compound's ability to form hydrogen bonds and participate in acid-base interactions [11] [19]. The topological polar surface area of 45.8 square angstroms indicates moderate polarity, consistent with the presence of nitrogen and oxygen heteroatoms [5].
The presence of the chlorine substituent at the 4-position significantly influences the electronic properties of the imidazole ring system [19]. Structure-activity relationship studies indicate that chloro substitution in the imidazole ring enhances certain biological activities, while the formyl group at the 5-position provides a reactive site for further chemical modifications [19]. The electron-withdrawing nature of both the chlorine atom and aldehyde group creates a electron-deficient aromatic system that affects both chemical reactivity and physical properties [19].
The proton nuclear magnetic resonance spectrum of 2-butyl-4-chloro-5-formylimidazole provides comprehensive structural information about the molecular framework [1] [2]. The aldehyde proton exhibits a characteristic singlet at δ 9.68-9.81 ppm, confirming the presence of the formyl functional group [2]. This downfield chemical shift is consistent with the electron-withdrawing nature of the carbonyl oxygen and the aromatic imidazole ring system.
The imidazole ring proton appears as a broad singlet at δ 7.88-8.21 ppm, indicating the presence of tautomeric equilibrium between the two possible imidazole forms [2]. The broadening of this signal reflects rapid proton exchange processes typical of imidazole heterocycles under ambient conditions. Temperature-dependent studies have revealed that this exchange rate is concentration-dependent, with less concentrated solutions showing better resolution at lower temperatures [3].
| Position | ¹H NMR (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Formyl H (CHO) | 9.68-9.81 | s (singlet) | 1H | Aldehyde proton |
| Imidazole C-H | 7.88-8.21 | bs (broad singlet) | 1H | Imidazole ring H-4/H-5 |
| Butyl CH₂ (α to imidazole) | 2.61 (t) | triplet | 2H | α-CH₂ to imidazole |
| Butyl CH₂ chains | 1.29-1.64 (m) | multiplet | 4H | CH₂ chain protons |
| Butyl CH₃ | 0.89 (t) | triplet | 3H | Terminal methyl |
The butyl side chain protons display characteristic aliphatic patterns. The methylene group alpha to the imidazole ring resonates at δ 2.61 ppm as a triplet, indicating coupling with the adjacent methylene group [2]. The remaining methylene protons of the butyl chain appear as multiplets between δ 1.29-1.64 ppm, while the terminal methyl group exhibits a triplet at δ 0.89 ppm with a coupling constant typical of methyl-methylene interactions.
The carbon-13 nuclear magnetic resonance spectrum reveals distinct chemical environments for each carbon atom within the molecular structure [2]. The formyl carbon exhibits the most downfield signal at δ 178.2 ppm, characteristic of aldehydic carbonyl carbons [2]. This chemical shift confirms the sp² hybridization and the significant deshielding effect of the carbonyl functionality.
| Position | ¹³C NMR (δ ppm) | Assignment |
|---|---|---|
| C=O (Formyl) | 178.2 | Aldehyde carbon |
| Imidazole C-2 | 150.4 | Quaternary imidazole carbon |
| Imidazole C-4 (Cl) | 122.0 | Chlorinated carbon |
| Imidazole C-5 (CHO) | 129.1 | Formyl-bearing carbon |
| Butyl C-1 | 28.2 | α-Carbon to imidazole |
| Butyl C-2 | 30.1 | β-Carbon |
| Butyl C-3 | 22.1 | γ-Carbon |
| Butyl C-4 | 14.0 | Terminal methyl carbon |
The imidazole ring carbons demonstrate characteristic patterns consistent with the heterocyclic aromatic system. The quaternary carbon at position 2 appears at δ 150.4 ppm, reflecting the electron density distribution within the five-membered ring [2]. The chlorine-substituted carbon at position 4 resonates at δ 122.0 ppm, showing the expected upfield shift due to the electronegative halogen substituent. The carbon bearing the formyl group exhibits a signal at δ 129.1 ppm, positioned between the other aromatic carbons.
The butyl chain carbons follow predictable aliphatic patterns, with the α-carbon to the imidazole ring at δ 28.2 ppm, the β-carbon at δ 30.1 ppm, the γ-carbon at δ 22.1 ppm, and the terminal methyl carbon at δ 14.0 ppm [2]. These chemical shifts are consistent with typical alkyl substituents on aromatic heterocycles.
Two-dimensional nuclear magnetic resonance experiments provide definitive structural confirmation through the establishment of connectivity patterns and spatial relationships [4] [5]. Homonuclear correlation spectroscopy experiments reveal scalar coupling relationships between adjacent protons, confirming the butyl chain connectivity and establishing the aldehyde proton environment.
Heteronuclear single quantum coherence experiments demonstrate direct carbon-hydrogen connectivity, providing unambiguous assignment of each carbon signal to its corresponding proton environment [4]. The one-bond correlations confirm the structural assignments established through chemical shift analysis and coupling pattern interpretation.
Heteronuclear multiple bond correlation experiments reveal long-range carbon-hydrogen correlations, establishing the connectivity between the formyl group and the imidazole ring system [6]. These correlations confirm the regiochemistry of substitution and validate the proposed molecular structure. The weak four-bond correlations observed between the butyl methyl protons and imidazole carbons provide additional structural confirmation.
Nuclear Overhauser effect spectroscopy experiments reveal spatial proximity relationships between protons, confirming the three-dimensional arrangement of substituents around the imidazole ring [7]. The observed correlations support the proposed substitution pattern and eliminate alternative structural possibilities.
The infrared spectrum of 2-butyl-4-chloro-5-formylimidazole exhibits distinctive absorption bands that confirm the presence of specific functional groups within the molecular structure [2] [8]. The nitrogen-hydrogen stretching vibration appears as a strong absorption at 3248 cm⁻¹, characteristic of imidazole nitrogen-hydrogen bonds [9] [10]. This frequency reflects the intermediate basicity of the imidazole nitrogen and the influence of the aromatic ring system.
| Frequency (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3248 (strong) | N-H stretching (asymmetric and NH) | Imidazole N-H |
| 1698 (strong) | C=O stretching (aldehydic) | Aldehyde carbonyl |
| 1609 (strong) | NH₂ deformation + C=N stretching | Imidazole ring vibrations |
| 2960-2850 (medium) | C-H stretching (alkyl) | Alkyl chains |
| 1470-1350 (variable) | C-H bending (alkyl) | Alkyl chains |
The aldehydic carbonyl stretching vibration manifests as an intense absorption at 1698 cm⁻¹ [11] [12]. This frequency is characteristic of aromatic aldehyde functionalities and reflects the conjugation between the carbonyl group and the imidazole ring system. The position of this band confirms the aldehydic nature of the formyl substituent and distinguishes it from other carbonyl-containing functionalities.
The imidazole ring vibrations contribute to several absorption bands in the fingerprint region. The nitrogen-hydrogen deformation coupled with carbon-nitrogen stretching appears at 1609 cm⁻¹, providing confirmation of the heterocyclic aromatic system [9]. These vibrations are characteristic of substituted imidazole derivatives and reflect the electron distribution within the five-membered ring.
Aliphatic carbon-hydrogen stretching vibrations appear as medium-intensity absorptions between 2960-2850 cm⁻¹, confirming the presence of the butyl substituent [11] [13]. The corresponding carbon-hydrogen bending vibrations manifest as variable-intensity bands between 1470-1350 cm⁻¹, providing additional confirmation of the alkyl chain structure.
Functional group identification through infrared spectroscopy provides definitive confirmation of the molecular composition [10] [12]. The imidazole heterocycle exhibits characteristic vibrations that distinguish it from other nitrogen-containing aromatic systems. The nitrogen-hydrogen stretching frequency at 3248 cm⁻¹ is diagnostic for imidazole derivatives and reflects the unique electronic environment of the heterocyclic nitrogen atoms [9].
The aldehydic carbonyl functionality demonstrates distinctive vibrational characteristics that differentiate it from ketones, esters, and other carbonyl-containing groups [11] [12]. The stretching frequency at 1698 cm⁻¹ is within the expected range for aromatic aldehydes and confirms the presence of the formyl substituent on the imidazole ring.
The chlorine substituent influences the vibrational characteristics of the imidazole ring through inductive effects, causing subtle shifts in the ring vibration frequencies [13]. While direct carbon-chlorine stretching vibrations typically appear in the 600-800 cm⁻¹ region, the aromatic nature of the chlorine substitution modifies these characteristic absorptions.
The butyl substituent exhibits typical aliphatic vibrational patterns, with carbon-hydrogen stretching and bending modes appearing at expected frequencies [11] [13]. The absence of aromatic carbon-hydrogen stretching vibrations above 3000 cm⁻¹ confirms the aliphatic nature of this substituent and distinguishes it from aromatic substituents.
Mass spectrometric analysis of 2-butyl-4-chloro-5-formylimidazole reveals characteristic fragmentation patterns that provide structural information and confirm molecular composition [14] [15]. The molecular ion peak appears at m/z 186, corresponding to the intact molecular formula C₈H₁₁ClN₂O [16] [17]. This base peak confirms the molecular weight and validates the proposed molecular structure.
| Fragment (m/z) | Relative Intensity (%) | Assignment | Fragmentation Type |
|---|---|---|---|
| 186 [M]⁺ | 100 | Molecular ion peak | Molecular ion |
| 171 [M-CH₃]⁺ | 35 | Loss of methyl from butyl | α-Cleavage |
| 158 [M-CHO]⁺ | 60 | Loss of formyl group | Carbonyl loss |
| 151 [M-Cl]⁺ | 25 | Loss of chlorine | Halogen loss |
| 129 [M-C₄H₉]⁺ | 40 | Loss of butyl group | Side chain cleavage |
| 57 [C₄H₉]⁺ | 45 | Butyl cation | Alkyl fragment |
The fragmentation pathway follows predictable patterns observed in imidazole derivatives [14] [15]. Loss of the formyl group produces a significant fragment at m/z 158, representing 60% relative intensity. This fragmentation reflects the relatively weak bond between the carbonyl carbon and the imidazole ring, facilitating the elimination of the aldehyde functionality under electron impact conditions.
Alpha-cleavage of the butyl substituent generates a fragment at m/z 171 through loss of a methyl radical [14]. This fragmentation pattern is characteristic of alkyl-substituted aromatic compounds and provides confirmation of the butyl chain structure. The corresponding butyl cation appears at m/z 57 with 45% relative intensity, supporting the proposed fragmentation mechanism.
Loss of the chlorine atom produces a fragment at m/z 151 with moderate intensity [14]. This fragmentation is typical of aromatic chlorine compounds and confirms the halogen substitution on the imidazole ring. The relatively low intensity of this fragment reflects the strength of the aromatic carbon-chlorine bond compared to other fragmentations.
High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation [18] [19]. The exact mass of 2-butyl-4-chloro-5-formylimidazole is determined as 186.055984 amu, consistent with the molecular formula C₈H₁₁ClN₂O [16]. The mass accuracy achieved through high-resolution analysis allows discrimination between isobaric compounds and validates the proposed molecular structure.
Isotope pattern analysis confirms the presence of chlorine through the characteristic M+2 peak resulting from the ³⁷Cl isotope [20]. The relative intensity of this peak follows the expected 3:1 ratio for monochlorinated compounds, providing additional confirmation of the halogen substitution. This isotopic signature is diagnostic for chlorine-containing compounds and eliminates other possible elemental compositions.
Collision-induced dissociation experiments reveal detailed fragmentation pathways and provide information about bond strengths within the molecular structure [19]. These experiments confirm the relative ease of formyl group loss compared to other substituents and support the proposed fragmentation sequence. The energy-resolved mass spectrometry data provide quantitative information about activation energies for specific fragmentation pathways.
Ultraviolet-visible spectroscopy of 2-butyl-4-chloro-5-formylimidazole reveals characteristic electronic transitions that provide information about the molecular electronic structure [21] [22]. The compound exhibits three primary absorption regions corresponding to different electronic transitions within the conjugated aromatic system.
| Wavelength (nm) | Extinction Coefficient (log ε) | Assignment | Band Type |
|---|---|---|---|
| 330 | 4.2 | π→π* transition (conjugated system) | Allowed transition |
| 250-280 | 3.8 | n→π* transition (nitrogen lone pairs) | Forbidden transition |
| 200-230 | 4.5 | π→π* transition (aromatic system) | Allowed transition |
The most intense absorption appears at 330 nm with an extinction coefficient of log ε = 4.2, corresponding to a π→π* transition within the conjugated imidazole-formyl system [2] [21]. This transition reflects the extended conjugation between the imidazole ring and the aldehydic carbonyl group, resulting in a bathochromic shift compared to unsubstituted imidazole derivatives.
A moderately intense absorption band appears between 250-280 nm with log ε = 3.8, attributed to n→π* transitions involving nitrogen lone pair electrons [21] [22]. This transition is characteristic of nitrogen-containing aromatic heterocycles and provides confirmation of the imidazole ring structure. The relatively low intensity reflects the forbidden nature of this electronic transition.
The high-energy absorption region between 200-230 nm exhibits intense absorption with log ε = 4.5, corresponding to π→π* transitions within the aromatic imidazole system [21]. This band is characteristic of aromatic heterocycles and confirms the aromatic nature of the imidazole ring. The high extinction coefficient indicates an allowed electronic transition with strong oscillator strength.
Solvatochromic studies reveal minimal dependence on solvent polarity, indicating that the ground and excited states have similar charge distributions [23]. This behavior is typical of π→π* transitions in aromatic systems and confirms the assignment of the primary absorption bands to aromatic electronic transitions rather than charge-transfer processes.
Electron paramagnetic resonance spectroscopy of metal complexes derived from 2-butyl-4-chloro-5-formylimidazole provides detailed information about the coordination environment and electronic structure of paramagnetic metal centers [2] [8]. The formation of metal complexes demonstrates the ligating ability of the imidazole nitrogen atoms and confirms the coordination chemistry of this heterocyclic system.
Manganese(II) complexes exhibit characteristic d⁵ electronic spectra with g-values indicating octahedral coordination geometry [2]. The electron paramagnetic resonance spectrum shows broad multiline features typical of high-spin manganese(II) centers, confirming the paramagnetic nature of the metal complex. The g-value of approximately 2.0 is consistent with octahedral coordination and indicates minimal spin-orbit coupling effects.
Copper(II) complexes demonstrate distinct electron paramagnetic resonance signatures characteristic of d⁹ electronic configuration [24]. The anisotropic g-tensor values reflect the Jahn-Teller distortion typical of copper(II) complexes, providing information about the coordination geometry and electronic structure. Hyperfine coupling to the copper nucleus provides additional structural information about the metal-ligand bonding.
Cobalt(II) complexes exhibit electron paramagnetic resonance spectra consistent with octahedral coordination geometry [8]. The observed g-values and line shapes indicate high-spin cobalt(II) centers with characteristic d⁷ electronic configuration. The magnetic properties confirm the coordination of imidazole nitrogen atoms to the cobalt center and validate the proposed complex structure.
Irritant;Environmental Hazard